molecular formula C17H27NO2S B2710451 Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine CAS No. 496014-03-0

Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine

Cat. No.: B2710451
CAS No.: 496014-03-0
M. Wt: 309.47
InChI Key: DNGLAPLOCDCTIZ-UHFFFAOYSA-N
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Description

Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a 2,3,4-trimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of cyclohexyl ethylamine with 2,3,4-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the amine group. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl[(2,3,4-trimethylphenyl)sulfonyl]amine
  • Cyclohexylethyl[(2,4,6-trimethylphenyl)sulfonyl]amine
  • Cyclohexylethyl[(3,4,5-trimethylphenyl)sulfonyl]amine

Uniqueness

Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different biological activities and applications compared to its similar compounds.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,3,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-12-11-13(2)14(3)15(17)4/h11-12,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLAPLOCDCTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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